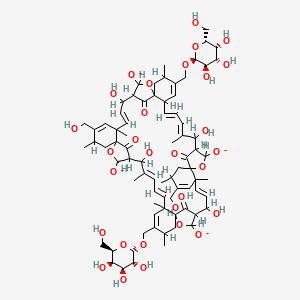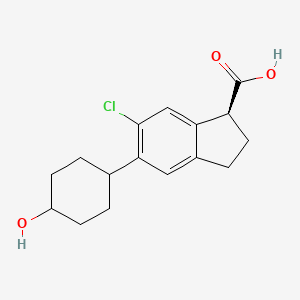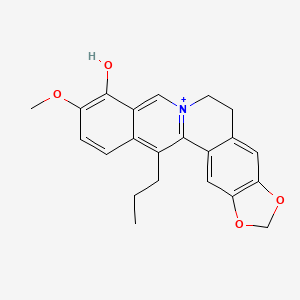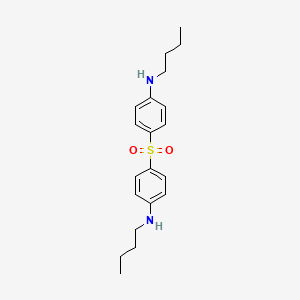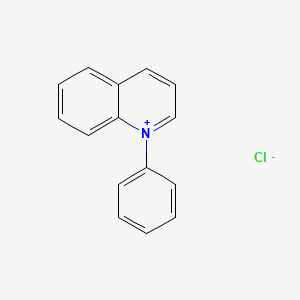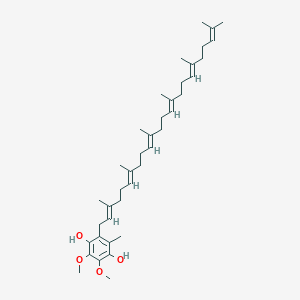
Ubiquinol-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ubiquinol-6, also known as dihydroubiquinone, belongs to the class of organic compounds known as 2-polyprenyl-6-methoxyphenols. 2-polyprenyl-6-methoxyphenols are compounds containing a polyisoprene chain attached at the 2-position of a 6-methoxyphenol group. Ubiquinol-6 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ubiquinol-6 is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. Ubiquinol-6 exists in all eukaryotes, ranging from yeast to humans.
Ubiquinol-6 is a ubiquinol in which the polyprenyl substituent is hexaprenyl. It has a role as a Saccharomyces cerevisiae metabolite. It is an ubiquinol and a polyprenylhydroquinone.
Applications De Recherche Scientifique
Antioxidant and Mitochondrial Functions
Mitochondrial Interactions : Ubiquinol acts as an antioxidant in mitochondrial studies. It can prevent mitochondrial oxidative damage and influence mitochondrial reactive oxygen species in signaling pathways. Comparisons of MitoQ analogs with different chain lengths highlighted the effectiveness of ubiquinol against lipid peroxidation and other oxidative stresses (James et al., 2005).
Role in Embryonic Development : Ubiquinone, the oxidized form of ubiquinol, is essential for mouse embryonic development and has a role in mitochondrial respiration. However, its function in development seems to be separate from respiration (Levavasseur et al., 2001).
Health and Performance Enhancement
Exercise Performance : Ubiquinol supplementation has shown to improve exercise performance by increasing lipid utilization in mice. It reduces serum lactate, ammonia, and creatine kinase levels while increasing free fatty acids concentration after acute exercise (Chen et al., 2019).
Glycemic Control in Diabetes : Supplementation of ubiquinol in patients with type 2 diabetes, in addition to conventional antihyperglycemic medications, improves glycemic control by improving insulin secretion (Mezawa et al., 2012).
Effects on Athletes : A study found that ubiquinol supplementation enhanced physical performance in young and healthy elite trained athletes, suggesting its potential use in sports nutrition (Alf et al., 2013).
Impact on Quality of Life and Health Conditions
Quality of Life Improvement : Long-term intake of ubiquinol has shown effects on improving psychological quality of life, particularly in female participants with low to middle baseline serum ubiquinol levels (Kinoshita et al., 2016).
Endothelial Function in Heart Failure : Ubiquinol improves peripheral endothelial function in patients with heart failure, suggesting its potential as a therapeutic option (Kawashima et al., 2019).
Renal Preservation Effect : Ubiquinol exhibits a protective effect on renal function, potentially due to its antioxidant properties. This suggests its application in treating kidney disease (Ishikawa et al., 2011).
Propriétés
Numéro CAS |
5677-58-7 |
|---|---|
Nom du produit |
Ubiquinol-6 |
Formule moléculaire |
C39H60O4 |
Poids moléculaire |
592.9 g/mol |
Nom IUPAC |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C39H60O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26,40-41H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+ |
Clé InChI |
DYOSCPIQEYRQEO-LPHQIWJTSA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
SMILES canonique |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



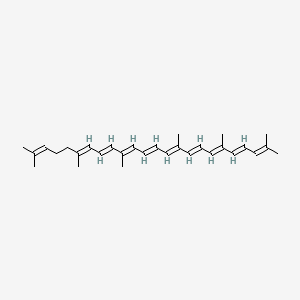
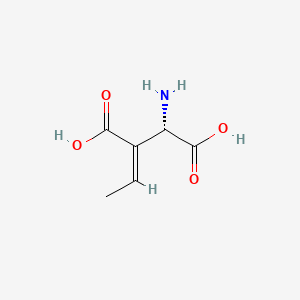
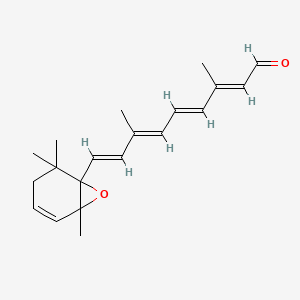
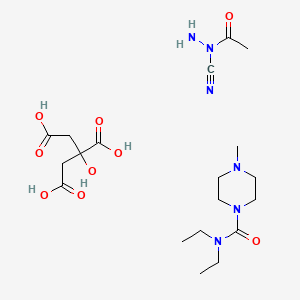
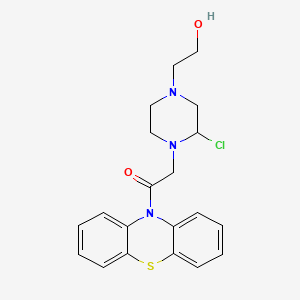
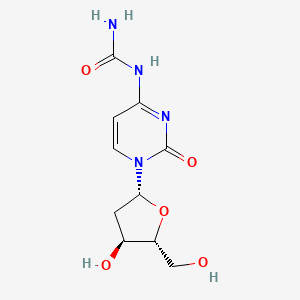
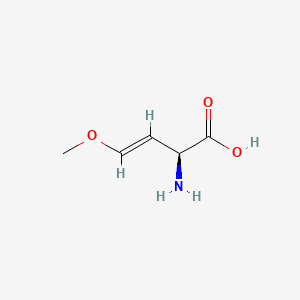
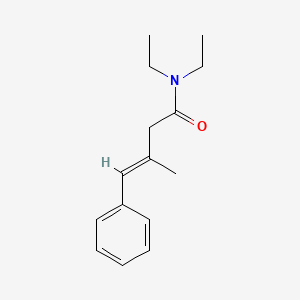
![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)
